molecular formula C18H20N2O5S B4730059 ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate

ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate

Numéro de catalogue B4730059
Poids moléculaire: 376.4 g/mol
Clé InChI: DCYDOSDFNFASBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the RAC1 GTPase. RAC1 is a member of the Rho family of small GTPases and plays a critical role in cellular processes such as actin cytoskeleton organization, cell migration, and cell division. ESI-09 has been studied extensively in the context of cancer research due to its ability to inhibit the migration and invasion of cancer cells.

Mécanisme D'action

Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate selectively inhibits the activity of RAC1 by binding to its effector binding site, which is located on the surface of the protein. This binding prevents RAC1 from interacting with downstream effectors, thereby inhibiting its activity. By inhibiting RAC1 activity, this compound disrupts the actin cytoskeleton organization and impairs cell migration and invasion.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on RAC1 activity, without affecting the activity of other Rho family GTPases. This selectivity is important for minimizing off-target effects and improving the specificity of this compound. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate is its selectivity for RAC1, which allows for specific inhibition of this protein without affecting other Rho family GTPases. This selectivity is important for minimizing off-target effects and improving the specificity of this compound. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain contexts. In addition, this compound is a small molecule inhibitor, which may limit its ability to penetrate certain cellular compartments and interact with its target protein.

Orientations Futures

There are several future directions for research on ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate. One area of interest is the development of more potent inhibitors of RAC1 that can be used in preclinical and clinical studies. In addition, further studies are needed to determine the efficacy of this compound in different types of cancer and to identify potential biomarkers for patient selection. Finally, studies are needed to investigate the role of RAC1 in neurodegenerative diseases and to determine whether this compound or other RAC1 inhibitors may have therapeutic potential in these contexts.

Applications De Recherche Scientifique

Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate has been extensively studied in the context of cancer research due to its ability to inhibit the migration and invasion of cancer cells. It has been shown to inhibit the activity of RAC1, which is overexpressed in many types of cancer and plays a critical role in cancer cell migration and invasion. This compound has also been studied in the context of neurodegenerative diseases, such as Alzheimer's disease, where RAC1 has been implicated in the pathogenesis of the disease.

Propriétés

IUPAC Name

ethyl 4-[(4-acetamidophenyl)sulfonylamino]-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-25-18(22)14-5-10-17(12(2)11-14)20-26(23,24)16-8-6-15(7-9-16)19-13(3)21/h5-11,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYDOSDFNFASBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.